3-Chloro-2,4,5-trifluorobenzyl alcohol
Description
Significance of Fluorinated Benzyl (B1604629) Alcohol Derivatives as Strategic Building Blocks
Among polyhalogenated compounds, fluorinated derivatives hold a place of particular importance in modern science. The incorporation of fluorine atoms into organic molecules can profoundly influence their properties. Fluorine's high electronegativity and relatively small size can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated compounds, including fluorinated benzyl alcohol derivatives, highly sought-after building blocks in medicinal chemistry and agrochemistry. rsc.org
These fluorinated building blocks are integral to the synthesis of numerous pharmaceuticals and agrochemicals. Their enhanced thermal stability and unique electronic properties contribute to the efficacy and performance of the final products. The strategic placement of fluorine can block metabolic pathways, increasing the bioavailability and half-life of a drug, or enhance the potency of a pesticide. Consequently, a vast portfolio of fluorinated building blocks is utilized by researchers to innovate in areas from drug discovery to materials science.
Overview of 3-Chloro-2,4,5-trifluorobenzyl Alcohol within the Landscape of Multi-Substituted Aromatic Scaffolds
This compound (CAS No. 101513-79-5) is a specific example of a polyhalogenated aromatic scaffold. mdpi.comnih.gov Its structure, featuring four different substituents on the benzene (B151609) ring (one chloro, three fluoro, and one hydroxymethyl group), provides a high degree of complexity and specificity. Such multi-substituted aromatic scaffolds are crucial in medicinal chemistry for creating molecules with precise three-dimensional structures and electronic properties required for targeted biological activity. mdpi.comorganic-chemistry.orgchemicalbook.com
While specific research findings on this compound itself are not extensively documented in readily available literature, its significance can be inferred from its precursor, 3-Chloro-2,4,5-trifluorobenzoic acid. This related compound is a key intermediate in the synthesis of potent antibacterial agents, specifically certain quinolonecarboxylic acids. mdpi.com This indicates that this compound is a valuable synthetic intermediate for creating complex, biologically active molecules. The reduction of the carboxylic acid or its derivatives (like the acyl chloride) is a standard chemical transformation to produce the corresponding alcohol, positioning the title compound as a direct descendant and versatile building block in its own right.
The combination of chlorine and fluorine atoms on the aromatic ring creates a unique electronic environment. This substitution pattern is often employed in "scaffold-hopping," a strategy in drug design where one aromatic core is replaced with another to improve properties like metabolic stability or to avoid intellectual property conflicts, while maintaining the necessary geometry for biological function. researchgate.netorganic-chemistry.org
Interactive Data Table for this compound
| Property | Value | Source |
| CAS Number | 101513-79-5 | mdpi.comnih.gov |
| Molecular Formula | C₇H₄ClF₃O | mdpi.comnih.gov |
| Molecular Weight | 196.55 g/mol | |
| Physical Form | Data not available in searched sources | |
| Melting Point | Data not available in searched sources | |
| Boiling Point | Data not available in searched sources | |
| Density | Data not available in searched sources |
Historical Context and Evolution of Synthetic Methodologies for Halogenated Benzyl Alcohols
The methods for preparing halogenated benzyl alcohols have evolved significantly over time, driven by the need for greater efficiency, selectivity, and safety.
Historically, the synthesis of chlorinated benzyl alcohols often relied on harsh reagents. Traditional chlorination of alcohols could be performed using hydrogen chloride (HCl) gas or thionyl chloride, which are hazardous and can lead to side reactions. mdpi.com Another classical approach involved the use of phosphorus halides, such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃). While often effective, these methods can produce organic phosphorus byproducts that complicate purification.
The demand for milder and more selective methods led to the development of new reagents and catalytic systems. In the mid-to-late 20th century and into the 21st, a new generation of synthetic tools emerged. For instance, the Appel reaction provided a way to convert alcohols to alkyl halides under milder conditions using a phosphine (B1218219) and a carbon tetrahalide, though this still produced significant byproduct waste. mdpi.com
More recent innovations have focused on chemoselective and catalytic processes. The use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) allows for the rapid and high-yielding chlorination of benzylic alcohols under neutral conditions, leaving other types of alcohols untouched. For fluorination, reagents like Deoxo-Fluor have become popular for converting alcohols to alkyl fluorides with fewer elimination side products than older reagents. mdpi.com
The synthesis of a specific target like this compound typically involves a multi-step process. A common modern strategy begins with a pre-halogenated starting material. For example, its precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, can be synthesized from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction using cupric chloride. mdpi.com To obtain the final alcohol, the carboxylic acid is often converted to a more reactive derivative, such as an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which is then reduced using a mild reducing agent like sodium borohydride (B1222165). nih.gov This sequence represents a common and controlled pathway to access highly substituted benzyl alcohols in modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-2,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFDLHAHPQKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278506 | |
| Record name | 3-Chloro-2,4,5-trifluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-79-5 | |
| Record name | 3-Chloro-2,4,5-trifluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101513-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4,5-trifluorobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 3 Chloro 2,4,5 Trifluorobenzyl Alcohol
Reactions Involving the Primary Hydroxyl Functionality
The primary alcohol group is the most reactive center of the molecule, readily participating in esterification, etherification, oxidation, and nucleophilic substitution reactions. These transformations are fundamental for creating new chemical entities for various applications.
Esterification is a cornerstone reaction for modifying the hydroxyl group of 3-Chloro-2,4,5-trifluorobenzyl alcohol. This process is crucial for synthesizing ester derivatives that may serve as important intermediates in multi-step syntheses or as a method for protecting the hydroxyl group during other chemical transformations.
The reaction of this compound with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides, yields the corresponding esters. Standard methods like the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, are applicable. vedantu.com However, for substrates that may be sensitive to strong acids and high temperatures, milder methods are preferred.
A highly effective, one-pot, and catalyst-free procedure involves the use of novel coupling reagents like dichloroimidazolidinedione (DCID) to facilitate esterification at room temperature. rsc.org This method has been shown to be effective for a wide range of substituted benzoic acids and benzyl (B1604629) alcohols. rsc.org Another mild and general protocol uses di-t-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to convert stoichiometric mixtures of carboxylic acids and alcohols into esters. lookchem.com This approach is advantageous due to its simple work-up, as the byproducts are volatile. lookchem.com
The general reaction scheme for the acylation of this compound is as follows:
With a Carboxylic Acid (Fischer Esterification): R-COOH + (3-Cl, 2,4,5-F₃)C₆H-CH₂OH ⇌ R-COOCH₂-C₆H(3-Cl, 2,4,5-F₃) + H₂O (requires acid catalyst)
With an Acid Chloride: R-COCl + (3-Cl, 2,4,5-F₃)C₆H-CH₂OH → R-COOCH₂-C₆H(3-Cl, 2,4,5-F₃) + HCl (often in the presence of a base like pyridine)
With an Anhydride (B1165640): (R-CO)₂O + (3-Cl, 2,4,5-F₃)C₆H-CH₂OH → R-COOCH₂-C₆H(3-Cl, 2,4,5-F₃) + R-COOH
| Reagent Type | Typical Reagents | Conditions | Product |
| Carboxylic Acid | Acetic acid, Benzoic acid | Acid catalyst (e.g., H₂SO₄), Heat | Benzyl ester |
| Acid Chloride | Acetyl chloride, Benzoyl chloride | Base (e.g., Pyridine), Room Temp | Benzyl ester |
| Acid Anhydride | Acetic anhydride | Often requires a catalyst, Heat | Benzyl ester |
| Coupling Agent | DCC, EDC, (BOC)₂O/DMAP | Mild, often Room Temp | Benzyl ester |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases are commonly employed enzymes for esterification and transesterification reactions. mdpi.comnih.gov The enzymatic synthesis of acetate (B1210297) esters from benzyl alcohol and its derivatives can be achieved via transesterification with an acyl donor like vinyl acetate. mdpi.com This reaction is often irreversible as the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward. mdpi.com
Studies on various substituted benzyl alcohols have shown that the conversion yields are dependent on the structure of the alcohol. mdpi.com For this compound, enzymatic esterification would proceed as follows:
(3-Cl, 2,4,5-F₃)C₆H-CH₂OH + CH₂=CHOCOCH₃ --(Lipase)--> (3-Cl, 2,4,5-F₃)C₆H-CH₂OCOCH₃ + CH₃CHO
This method is valued for its high selectivity and mild reaction conditions (typically 35-45°C), which helps to preserve sensitive functional groups within the molecule. nih.gov
| Parameter | Typical Conditions | Significance |
| Biocatalyst | Candida antarctica lipase (B570770) B (CALB) | Highly efficient and widely used for esterification. mdpi.com |
| Acyl Donor | Vinyl acetate, Ethyl acetate | Vinyl acetate often gives higher yields due to irreversible tautomerization of the byproduct. mdpi.comresearchgate.net |
| Solvent | Isooctane, Heptane | Non-polar organic solvents are commonly used. scielo.br |
| Temperature | 30-60 °C | Mild conditions prevent thermal degradation. scielo.brbyjus.com |
The Williamson ether synthesis is a robust and versatile method for preparing ethers, which proceeds via an Sₙ2 mechanism. masterorganicchemistry.comwikipedia.org The reaction involves two main steps: first, the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, and second, the reaction of this alkoxide with an alkyl halide. jk-sci.comorganicchemistrytutor.com
For this compound, the synthesis would be:
Alkoxide formation: (3-Cl, 2,4,5-F₃)C₆H-CH₂OH + Base → (3-Cl, 2,4,5-F₃)C₆H-CH₂O⁻Na⁺ + H₂ (using NaH)
Nucleophilic substitution: (3-Cl, 2,4,5-F₃)C₆H-CH₂O⁻Na⁺ + R-X → (3-Cl, 2,4,5-F₃)C₆H-CH₂O-R + NaX
Since this compound is a primary alcohol, it is an excellent substrate for the Williamson synthesis. The reaction works best with primary alkyl halides (R-X) to minimize competing elimination reactions. masterorganicchemistry.com Strong bases like sodium hydride (NaH) are typically used to ensure complete deprotonation of the alcohol. jk-sci.com The reaction is usually carried out in aprotic solvents like THF or DMF. byjus.com
| Reagent | Function | Examples |
| Base | Deprotonates the alcohol to form the alkoxide | Sodium hydride (NaH), Potassium hydride (KH), Sodium hydroxide (B78521) (NaOH) jk-sci.com |
| Alkylating Agent | Provides the alkyl group for the ether | Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) |
| Solvent | Provides a medium for the reaction | Dimethylformamide (DMF), Acetonitrile (B52724), Tetrahydrofuran (B95107) (THF) byjus.com |
The primary alcohol functionality of this compound can be oxidized to form either the corresponding aldehyde (3-Chloro-2,4,5-trifluorobenzaldehyde) or carboxylic acid (3-Chloro-2,4,5-trifluorobenzoic acid), depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Selective oxidation to the aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. More modern, environmentally friendly methods include photocatalytic aerobic oxidation using catalysts like Eosin Y under visible light, which shows high chemoselectivity for benzylic alcohols. organic-chemistry.org The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent or co-catalyst can also enhance selectivity for the aldehyde by inhibiting further oxidation. researchgate.net
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the carboxylic acid. A two-step, one-pot protocol can also be employed, where a copper-catalyzed aerobic oxidation first forms the aldehyde, which is then subsequently oxidized to the carboxylic acid using sodium chlorite (B76162) (Lindgren oxidation). rsc.org The target molecule, 3-Chloro-2,4,5-trifluorobenzoic acid, is a known compound, often synthesized via chlorination of a precursor acid, confirming its stability and relevance as an oxidation product. prepchem.comnih.govresearchgate.net
| Target Product | Reagent(s) | Typical Conditions |
| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |
| Aldehyde | Eosin Y, O₂ | Blue LED irradiation organic-chemistry.org |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, then acid workup |
| Carboxylic Acid | NaBr, Selectfluor | CH₃CN/H₂O nih.gov |
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. To convert this compound into the corresponding benzyl halide (e.g., 3-Chloro-2,4,5-trifluorobenzyl chloride), the hydroxyl group must first be converted into a better leaving group. libretexts.org
A common and effective method for this transformation is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into the corresponding alkyl chloride. libretexts.org This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. libretexts.org The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon were chiral. libretexts.org
(3-Cl, 2,4,5-F₃)C₆H-CH₂OH + SOCl₂ → (3-Cl, 2,4,5-F₃)C₆H-CH₂Cl + SO₂ + HCl
Other reagents that can achieve this transformation include phosphorus tribromide (PBr₃) for benzyl bromides and various other chlorinating systems like 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by DMSO, which offers a rapid and highly selective method for chlorinating benzyl alcohols under neutral conditions. thieme-connect.comorganic-chemistry.org The resulting 3-Chloro-2,4,5-trifluorobenzyl chloride is a valuable intermediate itself, as the chlorine atom is a good leaving group for subsequent nucleophilic substitution reactions.
| Target Halide | Reagent | Byproducts | Mechanism |
| Benzyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Sₙ2 libretexts.org |
| Benzyl Bromide | Phosphorus Tribromide (PBr₃) | H₃PO₃ | Sₙ2 |
| Benzyl Chloride | TCT / DMSO | - | Sₙ2 / Sₙ1 thieme-connect.com |
| Benzyl Chloride | HCl, HBr, HI | H₂O | Sₙ1 or Sₙ2 libretexts.org |
Esterification Reactions for Intermediate and Protective Group Formation
Reactivity of the Aromatic Ring System
The reactivity of the polyhalogenated benzene (B151609) ring in this compound is dominated by the strong inductive electron-withdrawing effects of the four halogen substituents (three fluorine, one chlorine). This electronic landscape renders the aromatic ring significantly electron-deficient, which profoundly influences its behavior in various chemical transformations.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Arenes
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org
In this compound, all four halogen atoms act as powerful electron-withdrawing groups, thereby activating the aromatic ring for SNAr. The relative reactivity of the halogenated positions as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, making it the most susceptible site for nucleophilic attack among the halogens.
The activated nature of the polyhalogenated ring allows for reactions with a variety of soft and hard nucleophiles. The specific position of substitution can depend on the nature of the incoming nucleophile and the reaction conditions.
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can displace a fluoride (B91410) ion to form the corresponding aryl ethers or phenols.
Nitrogen Nucleophiles: Amines (primary and secondary) and azoles can react to form substituted anilines or N-aryl heterocycles. These reactions are fundamental in the synthesis of many biologically active compounds. nih.gov
Sulfur Nucleophiles: Thiolates are effective nucleophiles for SNAr reactions, leading to the formation of aryl thioethers.
The table below summarizes typical SNAr reactions on related polyfluoroaromatic compounds, illustrating the general conditions and outcomes applicable to the derivatization of this compound.
| Aryl Halide Substrate | Nucleophile | Reagent/Conditions | Product Type | Reference |
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol (B145695), Room Temp | N,N-Dimethyl-2,4-dinitroaniline | libretexts.org |
| Electron-Neutral Fluoroarenes | Azoles | Organic Photoredox Catalyst | N-Aryl Azoles | nih.gov |
| 2,4-Dinitrofluorobenzene | Amino Groups (Proteins) | Mild Base | N-Aryl Peptide | libretexts.org |
| Non-activated Aryl Fluorides | Potassium Diorganophosphinites | LiHMDS (Base) | Tertiary Phosphine (B1218219) Oxides | researchgate.net |
Electrophilic Aromatic Substitution (EAS) Considerations in Polyhalogenated Systems
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are characteristic of electron-rich benzene rings. masterorganicchemistry.com The aromatic ring in this compound is severely deactivated towards electrophilic attack due to the potent electron-withdrawing nature of the four halogen substituents. libretexts.orgtiwariacademy.com Each halogen pulls electron density from the ring via the inductive effect, making it a poor nucleophile. msu.edu
While halogens are typically ortho-, para-directing in EAS due to resonance stabilization of the intermediate, their strong deactivating effect makes forcing conditions (e.g., high temperatures, strong Lewis acids) necessary for any reaction to occur. libretexts.orgncert.nic.in Even under such conditions, yields are often low, and selectivity can be poor. Therefore, EAS is generally not a viable strategy for the further functionalization of this particular compound.
Directed Ortho Metalation (DoM) and Lithiation Strategies for Further Functionalization
Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. numberanalytics.com It involves the deprotonation of a position ortho (adjacent) to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG coordinates to the lithium, directing the deprotonation to a specific site. wikipedia.org
In this compound, the hydroxymethyl group (-CH₂OH) can act as a DMG after deprotonation to the corresponding alkoxide. This would direct lithiation to the adjacent C-2 position. However, this position is already substituted with a fluorine atom. An alternative possibility is a halogen-metal exchange, where the organolithium reagent swaps with one of the halogen atoms, most likely the chlorine or one of the fluorines. The resulting aryllithium species can then be trapped with various electrophiles. Given the presence of multiple halogens, achieving high regioselectivity in a halogen-metal exchange could be challenging. The aryl O-carbamate group is known to be a very powerful DMG, suggesting that derivatization of the alcohol to a carbamate (B1207046) could be a viable strategy to control subsequent metalation reactions. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The multiple halogenation points on this compound provide several handles for such transformations. The general reactivity order for aryl halides in many Pd-catalyzed couplings is I > Br > OTf > Cl >> F. wikipedia.orglibretexts.org This indicates that the C-Cl bond at position 3 is the most probable site for cross-coupling under standard conditions, while the C-F bonds would be much less reactive.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. libretexts.orgorganic-chemistry.org It is feasible to selectively couple an aryl or alkyl boronic acid at the C-3 chlorine position of this compound using a suitable palladium catalyst and base. nih.gov Coupling at the C-F positions would require more specialized, highly active catalyst systems. researchgate.net
Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the C-Cl bond is the expected site of reaction over the C-F bonds. This would allow for the introduction of a vinyl group at the C-3 position. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method could be used to install an alkyne moiety at the C-3 position of the benzyl alcohol. While coupling with aryl chlorides is well-established, recent advances have even made the coupling of less reactive aryl fluorides possible using specific ligands and conditions, such as employing LiHMDS as a base. acs.orgnih.govacs.org
The table below provides illustrative conditions for cross-coupling reactions on relevant aryl chloride and fluoride substrates.
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product Type | Reference |
| Suzuki | Aryl Chlorides | Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₃PO₄ / CPME-H₂O | Aryl Cyclopropane | nih.gov |
| Heck | Benzyl Chlorides | Simple Olefins | Ni(COD)₂ / PCyPh₂ | Et₃N | 1,1-Disubstituted Olefins | nih.gov |
| Sonogashira | Aryl Chlorides | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | Disubstituted Alkynes | nih.gov |
| Sonogashira | Aryl Fluorides | Terminal Alkynes | Pd(PPh₃)₄ | LiHMDS / THF | Internal Alkynes | acs.org |
Role of 3 Chloro 2,4,5 Trifluorobenzyl Alcohol As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of halogen atoms and the reactive benzyl (B1604629) alcohol moiety makes this compound a sought-after precursor for a variety of complex organic molecules. Its utility spans the creation of potent antibacterial agents, complex heterocyclic systems, and other novel bioactive compounds.
The quinolone-3-carboxylic acid core is a foundational scaffold for a major class of synthetic antibacterial agents. 3-Chloro-2,4,5-trifluorobenzoic acid, which is directly accessible from 3-chloro-2,4,5-trifluorobenzyl alcohol via oxidation, is a crucial starting material for certain quinolone derivatives. acs.orgresearchgate.net For instance, it serves as a key material in the multi-step preparation of ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. acs.org This quinolone intermediate is vital for the synthesis of 7-aminosubstituted 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are valued for their antibacterial properties. acs.org The synthesis underscores the importance of the specific halogenation pattern provided by the 3-chloro-2,4,5-trifluoro-substituted precursor in achieving the final complex quinolone structure.
Table 1: Synthesis of Quinolone Precursors
| Starting Material | Key Intermediate | Application |
| 3-Chloro-2,4,5-trifluorobenzoic acid | Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Synthesis of antibacterial quinolone-3-carboxylic acids. acs.org |
| 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Preparation of 8-nitrofluoroquinolone derivatives. nih.gov |
Beyond quinolones, the structural framework of this compound is valuable in constructing diverse polycyclic heterocyclic systems. While direct examples are specific, the principle is demonstrated in the synthesis of related complex molecules where substituted anilines and benzyl derivatives are used. For example, functionalized pyrimido[4,5-b] nih.govnih.govoxazepine, a polycyclic heterocyclic system, has been prepared using a 2-fluoro-3-chloroaniline derivative, highlighting the utility of such halogenated building blocks. chemtube3d.com Similarly, benzyl alcohols are used as precursors for in-situ generation of aldehydes, which then undergo multi-component reactions to form complex heterocycles like 3,4-dihydropyrimidin-2(1H)-ones. newdrugapprovals.org These synthetic strategies showcase how the benzyl alcohol or its derivatives can be integral to forming fused ring systems with potential biological activity.
The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. This compound serves as an ideal scaffold for introducing a polyfluorinated benzyl moiety into new chemical entities.
A prominent example of the utility of this scaffold is in the synthesis of the antiviral drug Ensitrelvir (S-217622), an oral inhibitor of the SARS-CoV-2 3C-like protease. nih.govresearchgate.net In the convergent synthesis of Ensitrelvir, a key step involves the N-benzylation of a 1,3,5-triazinone derivative with 2,4,5-trifluorobenzyl bromide. acs.orgnih.gov This bromide is readily prepared from this compound's non-chlorinated analog, 2,4,5-trifluorobenzyl alcohol, via bromination with reagents like phosphorus tribromide (PBr₃). nih.gov The synthesis of a deuterated analog of Ensitrelvir also starts from 2,4,5-trifluorobenzoic acid, which is reduced to the corresponding deuterated benzyl alcohol and then brominated to furnish the key alkylating agent. nih.gov This demonstrates the direct synthetic lineage from the benzyl alcohol to the final complex antiviral agent.
Table 2: Key Synthetic Step in Ensitrelvir Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| 1,3,5-Triazinone derivative (e.g., compound 4 ) | 2,4,5-Trifluorobenzyl bromide (5 ) | N-benzylated triazinone (6 ) | K₂CO₃, MeCN, 80 °C | High Yield |
| N-deprotected triazinone (7 ) | 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | Triazole-coupled intermediate (9 ) | K₂CO₃, DMF, 60 °C | 45% |
Data sourced from published synthetic routes for Ensitrelvir. acs.orgresearchgate.net
The unique electronic properties conferred by the chloro- and trifluoro-substituents make this compound a valuable scaffold for the development of novel agrochemicals. Fluorine-containing compounds are a significant and growing class of pesticides, often exhibiting enhanced efficacy and metabolic stability. nih.govagribusinessglobal.com Benzyl alcohol itself has been patented for use as a herbicide and as an adjuvant in pesticide formulations to enhance the performance of active ingredients. google.comresearchgate.net The introduction of the specific 3-chloro-2,4,5-trifluoro substitution pattern onto this basic scaffold is a rational design strategy for creating new fungicides, herbicides, or insecticides with potentially unique modes of action and improved properties. nih.gov For example, the N-benzyl-N-cyclopropyl carboxamide pharmacophore is a known fungicidal lead structure, and optimization with fluorinated benzyl groups has led to commercial products like isoflucypram. nih.gov
Application in the Construction of Fluorinated Analogs of Bioactive Compounds
Synthesis of Halogenated Benzyl Bromides and Chlorides as Versatile Electrophiles
The conversion of the hydroxyl group of this compound into a better leaving group, such as a halide, transforms it into a highly useful electrophilic reagent. The resulting 3-chloro-2,4,5-trifluorobenzyl chloride or bromide can be used to introduce the fluorinated benzyl group into a wide array of molecules through nucleophilic substitution reactions.
Standard laboratory procedures are effective for this transformation. The conversion to 3-chloro-2,4,5-trifluorobenzyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or 2,4,6-trichloro acs.orgnih.govmdpi.comtriazine with DMF. agribusinessglobal.commdpi.comacs.org Similarly, treatment with phosphorus tribromide (PBr₃) or a combination of tribromoisocyanuric acid and triphenylphosphine (B44618) readily yields 3-chloro-2,4,5-trifluorobenzyl bromide. mdpi.combiomarmt.com These reactions are typically efficient and proceed under mild conditions, making the corresponding benzyl halides readily accessible for further synthetic applications, such as the alkylation of amines, phenols, and other nucleophiles.
Table 3: Reagents for Conversion of Benzyl Alcohol to Benzyl Halides
| Target Product | Reagent(s) | Mechanism Type | Reference |
| Benzyl Chloride | Thionyl Chloride (SOCl₂) | Sₙ2-type | acs.org |
| Benzyl Chloride | 2,4,6-Trichloro acs.orgnih.govmdpi.comtriazine / DMF | Sₙ2-type | agribusinessglobal.commdpi.com |
| Benzyl Bromide | Phosphorus Tribromide (PBr₃) | Sₙ2-type | acs.org |
| Benzyl Bromide | Tribromoisocyanuric acid / Triphenylphosphine | Appel-type reaction | biomarmt.com |
Derivatization for Probe Molecules in Chemical Biology (excluding direct biological activity testing)
Extensive research of available scientific literature and chemical databases did not yield specific examples of this compound being utilized as a key synthetic intermediate in the derivatization for probe molecules in chemical biology. While the structural motif of polychlorofluorobenzyl compounds is of interest in medicinal chemistry and materials science, the direct application of this specific alcohol in the development of chemical probes—such as those incorporating reporter tags (e.g., fluorophores, biotin) or reactive groups for target identification—is not documented in readily accessible research.
Chemical probes are essential tools in chemical biology for studying biological systems. Their synthesis often involves the derivatization of a core scaffold that has a known interaction with a biological target or can be used to explore biological processes. This derivatization typically involves introducing functionalities like fluorescent dyes, affinity tags, or photo-crosslinkers.
Theoretically, the hydroxyl group of this compound provides a reactive handle for such derivatization. Standard organic synthesis reactions could be employed to modify this group. For instance, etherification or esterification reactions could be used to attach linkers that are subsequently connected to reporter molecules.
Below is a hypothetical derivatization scheme to illustrate how this compound could be functionalized for potential use in creating chemical probes. It is important to note that this is a conceptual outline and not based on published research findings for this specific compound.
Hypothetical Derivatization of this compound
| Reaction Type | Starting Material | Reagents | Hypothetical Product | Potential Application in Probe Synthesis |
| Etherification (Williamson Ether Synthesis) | This compound | 1. Sodium hydride (NaH)2. Propargyl bromide | 3-Chloro-2,4,5-trifluorobenzyl propargyl ether | The terminal alkyne serves as a reactive handle for "click chemistry" to attach azide-modified fluorophores or biotin. |
| Esterification | This compound | 4-Azidobutanoic acid, DCC, DMAP | 3-Chloro-2,4,5-trifluorobenzyl 4-azidobutanoate | The azide (B81097) group can be used for Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link to alkyne-containing reporter tags. |
This table is for illustrative purposes only and does not represent experimentally verified reactions for this compound in the context of chemical probe synthesis.
The lack of specific examples in the literature suggests that other fluorinated benzyl alcohol isomers or different molecular scaffolds may be more commonly employed or have more desirable properties for the development of chemical biology probes. Researchers may prioritize other substitution patterns on the phenyl ring to achieve specific electronic, steric, or pharmacokinetic properties required for their intended biological application.
Therefore, while this compound possesses the chemical functionality for derivatization, its role as a key intermediate in the synthesis of probe molecules for chemical biology is not established in the current body of scientific literature.
Advanced Spectroscopic and Analytical Research Methodologies for 3 Chloro 2,4,5 Trifluorobenzyl Alcohol and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of 3-Chloro-2,4,5-trifluorobenzyl alcohol. Through various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of the molecule's atomic arrangement and electronic environment can be assembled.
Proton (¹H) NMR for Structural Connectivity
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main sets of signals corresponding to the aromatic proton and the benzylic alcohol protons.
Aromatic Region : A single proton signal (H-6) is anticipated in the aromatic region. Its chemical shift would be significantly influenced by the adjacent fluorine atom at C-5 and the other electron-withdrawing substituents on the ring. This proton is expected to appear as a complex multiplet due to couplings with the fluorine atoms at positions 2, 4, and 5. Specifically, ortho coupling to the F-5 and meta couplings to F-2 and F-4 would lead to a complex splitting pattern.
Aliphatic Region : The methylene (B1212753) protons (-CH₂OH) are expected to produce a signal that is typically a singlet or a doublet, slightly downfield due to the adjacent oxygen atom. rsc.org Long-range coupling to the fluorine at C-2 is possible, which could further split this signal. The hydroxyl proton (-OH) signal is often broad and its position is dependent on solvent and concentration, though it can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -CH₂OH | ~4.7 | d or t | Small J-coupling to OH or F |
| -OH | Variable (1.5-3.0) | s (broad) or t | Coupling to CH₂ |
| H-6 | ~7.4 | ddd (doublet of doublet of doublets) | JH6-F5 (ortho), JH6-F4 (meta), JH6-F2 (meta) |
Carbon-¹³ (¹³C) NMR for Carbon Framework Elucidation
The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected. A key feature of the spectrum is the presence of large carbon-fluorine coupling constants (J-C-F), which are diagnostic for the fluorinated carbon atoms and their neighbors. rsc.orgrsc.org
The carbons directly bonded to fluorine (C-2, C-4, C-5) will appear as doublets or more complex multiplets with large ¹J-C-F coupling constants. The carbon bearing the chlorine (C-3) and the carbon attached to the benzyl (B1604629) group (C-1) will also exhibit characteristic shifts influenced by the surrounding halogens. chemicalbook.comchemicalbook.comorganicchemistrydata.org The benzylic carbon (-CH₂OH) will appear in the typical range for alcohols, around 60-65 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |
|---|---|---|---|
| -CH₂OH | ~60 | t | Possible ²JC-F2 coupling |
| C-1 | ~125-130 | m | Complex coupling to F-2, F-5 |
| C-2 | ~150-155 | ddd | Large ¹JC-F2, smaller ²JC-F couplings |
| C-3 | ~120-125 | m | Attached to Cl, coupled to F-2, F-4 |
| C-4 | ~145-150 | ddd | Large ¹JC-F4, smaller ²JC-F couplings |
| C-5 | ~140-145 | ddd | Large ¹JC-F5, smaller ²JC-F couplings |
| C-6 | ~115-120 | m | Coupled to F-5, F-2, F-4 |
Fluorine-¹⁹ (¹⁹F) NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique and is particularly informative for fluorinated compounds due to its wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. huji.ac.il For this compound, three distinct signals are expected, one for each chemically non-equivalent fluorine atom. nih.gov
The chemical shifts and coupling patterns (F-F and F-H) are used to assign each signal to a specific fluorine atom on the aromatic ring. beilstein-journals.orgrsc.org
F-2 : Expected to be a multiplet due to meta coupling with F-4 and ortho coupling with H-6.
F-4 : Expected to be a multiplet due to meta coupling with F-2 and ortho coupling with F-5.
F-5 : Expected to be a multiplet due to ortho coupling with F-4 and ortho coupling with H-6.
The precise analysis of these coupling constants helps to confirm the substitution pattern of the benzene (B151609) ring. nih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Expected Couplings |
|---|---|---|---|
| F-2 | -120 to -130 | m | JF2-F4, JF2-H6 |
| F-4 | -135 to -145 | m | JF4-F2, JF4-F5 |
| F-5 | -140 to -150 | m | JF5-F4, JF5-H6 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment and Stereochemistry
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the complete molecular structure. nih.gov
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (and proton-fluorine) spin-spin couplings. For this molecule, a COSY spectrum would definitively establish correlations between coupled protons, such as the -CH₂- and -OH protons if coupling exists, and more importantly, confirm the through-bond coupling between the aromatic H-6 and the fluorine atoms.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J-C-H coupling). It would show a clear cross-peak between the methylene protons and the -CH₂OH carbon, as well as a cross-peak connecting the H-6 proton to the C-6 carbon, confirming their direct linkage.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular framework by identifying long-range (typically 2-3 bonds) correlations between protons and carbons. Key expected correlations for this compound would include:
The methylene protons (-CH₂) correlating to the C-1, C-2, and C-6 carbons.
The aromatic H-6 proton correlating to C-1, C-2, C-4, and C-5. These correlations are vital for confirming the placement of the -CH₂OH group relative to the halogen substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. A NOESY spectrum would be expected to show a cross-peak between the methylene protons and the aromatic proton at the C-6 position, providing definitive evidence of their spatial proximity on the benzyl fragment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and obtain information about the molecule's structure from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. For an alcohol, analysis in negative ion mode is common, which would yield a prominent peak for the [M-H]⁻ ion.
A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the molecular ion region will display two peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). libretexts.org This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₇H₄ClF₃O) with high accuracy. While ESI is a soft technique, some fragmentation can occur. For benzyl alcohols, a common fragmentation pathway is the loss of water ([M-H₂O]) or the loss of the entire hydroxymethyl group. libretexts.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Derivatization Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. However, for polar analytes like this compound, direct GC analysis is often hindered by poor peak shape and thermal instability. To overcome these limitations, advanced derivatization techniques are employed to enhance volatility, improve chromatographic behavior, and increase detection sensitivity. researchgate.netgcms.cz
Derivatization involves chemically modifying the analyte to create a less polar and more volatile derivative. researchgate.net For alcohols such as this compound, common derivatization strategies include silylation, acylation, and alkylation. researchgate.netgcms.cz
Silylation , one of the most prevalent methods, involves the replacement of the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. research-solution.com The resulting TMS ether of this compound exhibits increased volatility and thermal stability, leading to sharper, more symmetrical peaks in the chromatogram.
Acylation introduces an acyl group, often through reaction with an acid anhydride (B1165640) or acyl halide. Trifluoroacetic anhydride is a particularly effective reagent, creating highly volatile trifluoroacetyl derivatives that are amenable to GC-MS analysis and can improve detector response. nih.gov
Alkylation , specifically esterification, is another valuable technique, though more commonly applied to carboxylic acids. gcms.cz However, reagents like pentafluorobenzyl bromide (PFBBr) can react with alcohols to form PFB ethers. research-solution.com These derivatives are especially useful for electron capture detection (ECD), a highly sensitive detection method for electrophilic compounds.
The selection of the appropriate derivatization reagent is critical and depends on the specific analytical goals, including desired sensitivity and the presence of other functional groups in the sample matrix. gcms.cz The derivatized this compound can then be readily analyzed by GC-MS, allowing for its accurate identification and quantification in complex mixtures.
Table 1: Common Derivatization Reagents for Alcohols in GC-MS
| Derivatization Type | Reagent | Derivative Formed | Key Advantages |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability. gcms.cz |
| Acylation | Trifluoroacetic anhydride | Trifluoroacetyl ester | High volatility, improved detector response. nih.gov |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ether | Suitable for sensitive electron capture detection. research-solution.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which measures nominal mass (the integer mass of the most abundant isotope), HRMS can measure the exact mass of an ion to several decimal places. researchgate.net This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas, known as isobars. researchgate.net
For this compound (C7H4ClF3O), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements. This calculated exact mass serves as a reference for comparison with the experimentally measured value obtained from HRMS analysis.
The ability of HRMS to provide an exact mass measurement is instrumental in confirming the identity of this compound and its derivatives. researchgate.net This high mass accuracy significantly reduces the number of possible elemental compositions for a given m/z value, thereby increasing the confidence in compound identification. algimed.com Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common mass analyzers used to achieve high resolution. researchgate.netalgimed.com
Table 2: Theoretical Exact Mass of this compound
| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (H) | 4 | 1.007825 | 4.031300 |
| Chlorine (Cl) | 1 | 34.968853 | 34.968853 |
| Fluorine (F) | 3 | 18.998403 | 56.995209 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Total | 195.990277 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is an essential technique for elucidating the structure of ions by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a specific precursor ion of this compound is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID) or other activation methods, and the resulting product ions are then analyzed in a second mass analyzer. The resulting MS/MS spectrum provides a fingerprint of the precursor ion's structure.
The fragmentation pathways of this compound and its derivatives can be systematically studied using MS/MS. By analyzing the masses of the fragment ions, it is possible to deduce the losses of neutral molecules and radical species, which in turn provides insights into the connectivity of atoms within the molecule. For instance, the loss of a water molecule (H₂O), a hydroxyl radical (•OH), or a chlorofluorophenyl group can be characteristic fragmentation pathways.
The detailed analysis of these fragmentation patterns is invaluable for the structural confirmation of this compound and for differentiating it from its isomers. nih.gov The information obtained from MS/MS studies complements the data from HRMS and other spectroscopic techniques, providing a comprehensive understanding of the molecule's structure. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. pressbooks.pub Different functional groups vibrate at characteristic frequencies, and these vibrations correspond to specific absorption bands in the IR spectrum. libretexts.org
The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key functional groups. The most prominent of these is the O-H stretching vibration of the alcohol group, which typically appears as a broad and strong band in the region of 3400-3650 cm⁻¹. pressbooks.publibretexts.org The C-O stretching vibration of the primary alcohol will also be present, usually in the 1000-1260 cm⁻¹ region.
Furthermore, the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring will give rise to bands in the 1400-1600 cm⁻¹ range. libretexts.org The C-F and C-Cl stretching vibrations will also produce characteristic absorptions, typically in the fingerprint region below 1400 cm⁻¹. The precise positions of these bands can provide valuable information about the substitution pattern of the benzene ring.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching | 3400-3650 | Strong, Broad pressbooks.publibretexts.org |
| Aromatic (C-H) | Stretching | > 3000 | Medium to Weak libretexts.org |
| Alkyl (C-H) | Stretching | 2850-2960 | Medium |
| Aromatic (C=C) | Stretching | 1400-1600 | Medium to Weak libretexts.org |
| Alcohol (C-O) | Stretching | 1000-1260 | Strong |
| C-F | Stretching | 1000-1400 | Strong |
| C-Cl | Stretching | 600-800 | Strong to Medium |
X-ray Crystallography for Solid-State Structure Determination (for related carboxylic acid analogs)
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While direct crystallographic data for this compound may not be readily available, the crystal structure of its corresponding carboxylic acid analog, 3-chloro-2,4,5-trifluorobenzoic acid, has been reported. nih.govresearchgate.net This information provides valuable insights into the molecular geometry and intermolecular interactions that can be expected in related structures.
In the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is slightly twisted relative to the benzene ring. nih.govresearchgate.net The molecules form centrosymmetric dimers through O-H···O hydrogen bonds, a common motif for carboxylic acids. nih.govresearchgate.net The analysis of bond lengths, bond angles, and torsion angles provides a detailed picture of the molecule's conformation in the solid state. This data can be used to understand the effects of the halogen substituents on the geometry of the benzene ring and the orientation of the functional group.
Table 4: Selected Crystallographic Data for 3-Chloro-2,4,5-trifluorobenzoic Acid
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 4.4760 (9) | researchgate.net |
| b (Å) | 13.654 (3) | researchgate.net |
| c (Å) | 12.400 (3) | researchgate.net |
| β (°) | 97.16 (3) | researchgate.net |
| V (ų) | 751.9 (3) | researchgate.net |
| Z | 4 | researchgate.net |
Advanced Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. preprints.org It is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound, which may be challenging to analyze directly by GC. preprints.org
For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.com The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.
The use of a photodiode array (PDA) detector allows for the acquisition of UV-Vis spectra for each eluting peak, which can aid in peak identification and purity assessment. By developing and validating an appropriate HPLC method, the purity of a sample of this compound can be accurately determined, and the technique can also be scaled up for preparative isolation of the pure compound.
Table 5: Typical HPLC Parameters for the Analysis of Aromatic Compounds
| Parameter | Typical Setting |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at a specific wavelength (e.g., 254 nm) or PDA |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a polar compound like this compound, direct GC analysis can be challenging due to its relatively low volatility and potential for peak tailing caused by interactions with the stationary phase. To overcome these limitations and enhance chromatographic performance, derivatization is a crucial step. This process involves chemically modifying the alcohol's hydroxyl group to create a more volatile and thermally stable derivative.
Common derivatization strategies for alcohols in GC analysis include silylation and acylation. Silylation involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, while acylation introduces an acyl group, often a perfluoroacyl group, to form an ester. These derivatives are generally less polar and more volatile, leading to improved peak shape and sensitivity.
Detailed Research Findings
While specific research focusing exclusively on the GC analysis of volatile derivatives of this compound is not extensively available in peer-reviewed literature, the principles of analyzing structurally similar halogenated aromatic compounds and benzyl alcohols can be applied. Research on benzyl alcohol and other fluorinated alcohols demonstrates the effectiveness of derivatization for GC-based analysis.
For instance, studies on benzyl alcohol have shown successful analysis after derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride or perfluorooctanoyl chloride, leading to high molecular weight derivatives that are well-resolved from more volatile sample components. nih.govnih.gov Similarly, the derivatization of fatty alcohols with 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl) has been optimized to enhance detection by GC, particularly when coupled with an electron capture detector (ECD) or mass spectrometry (MS) in negative ion chemical ionization (NICI) mode. nih.gov This approach is highly relevant for a polychlorinated and fluorinated compound like this compound, as the resulting pentafluorobenzoyl ester would be highly responsive to an ECD, a detector known for its high sensitivity to halogenated compounds.
The choice of derivative and GC conditions is critical for achieving optimal separation and detection. The following tables outline hypothetical yet scientifically grounded GC methodologies for the analysis of silylated and acylated derivatives of this compound, based on established methods for similar analytes.
Hypothetical GC-MS Parameters for Silylated this compound
This table outlines potential Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of the trimethylsilyl (TMS) derivative of this compound. Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for GC analysis.
| Parameter | Value/Description |
| Derivatizing Agent | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-550 |
| Transfer Line Temp | 280 °C |
Hypothetical GC-ECD Parameters for Acylated this compound
This table presents potential Gas Chromatography-Electron Capture Detector (GC-ECD) parameters for analyzing the pentafluorobenzoyl (PFB) ester derivative of this compound. Acylation with a polyfluorinated agent is often employed to enhance the sensitivity of detection by ECD, which is highly responsive to electrophilic compounds.
| Parameter | Value/Description |
| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBoylCl) |
| GC Column | 30 m x 0.32 mm ID, 0.5 µm film thickness (e.g., DB-17, DB-225) |
| Carrier Gas | Nitrogen or Argon/Methane, constant flow rate of 1.5 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 270 °C |
| Oven Program | Initial temp: 150 °C (hold 1 min), Ramp: 5 °C/min to 250 °C (hold 10 min) |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
| Makeup Gas | Nitrogen or Argon/Methane |
The successful application of these methodologies would enable the sensitive and selective quantification of this compound in various matrices, which is essential for advanced spectroscopic and analytical research. The development of robust GC methods is a critical step in understanding the chemical properties and potential applications of this compound and its derivatives.
Computational and Theoretical Investigations of 3 Chloro 2,4,5 Trifluorobenzyl Alcohol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For 3-Chloro-2,4,5-trifluorobenzyl alcohol, these methods offer a molecular-level understanding that is often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for optimizing molecular geometry and predicting vibrational frequencies. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. sigmaaldrich.com
The geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. In analogous substituted benzyl (B1604629) alcohols, it has been shown that the presence of halogen substituents on the aromatic ring influences the orientation of the hydroxymethyl group. nih.gov The substitution pattern in this compound is expected to result in a specific set of geometric parameters, which are detailed in the table below.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
Please note: The following data is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations, based on findings for similar halogenated benzyl alcohols.
| Parameter | Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Lengths | ~1.35 - 1.36 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-O Bond Angle | ~112° |
Vibrational frequency calculations are also a standard output of DFT studies. These calculations predict the positions of absorption bands in the infrared (IR) spectrum. For this compound, characteristic frequencies would include the O-H stretching vibration, C-H stretching of the aromatic ring, C-F stretching modes, and the C-Cl stretching mode. The calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data. nih.gov
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for electronic structure calculations compared to DFT in some cases, as they are based on first principles without empirical parameterization. These methods are computationally more intensive but can offer more accurate energy predictions and a better description of electron correlation effects.
For this compound, ab initio calculations would be valuable for refining the understanding of its conformational landscape and the subtle electronic effects of the halogen substituents. Studies on similar fluorinated benzyl alcohols have utilized MP2 methods to investigate intramolecular interactions and their influence on the alcohol's hydrogen-bonding properties. nih.govtheaic.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. sigmaaldrich.com For this compound, these calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted shifts are valuable for interpreting experimental spectra and for confirming the molecular structure.
As mentioned, DFT calculations also yield predicted IR frequencies. These theoretical spectra can be compared with experimental Fourier Transform Infrared (FTIR) spectra to aid in the assignment of vibrational modes. For instance, the characteristic O-H stretching frequency in benzyl alcohols is sensitive to its conformational environment and hydrogen bonding. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis are essential computational tools for understanding a molecule's reactivity.
The MEP map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating their nucleophilic character. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (typically colored blue), highlighting its electrophilic character and its ability to act as a hydrogen bond donor. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, and the HOMO-LUMO gap will provide insight into its kinetic stability.
Table 2: Predicted FMO Properties of this compound
Please note: The following data is hypothetical and serves as an illustrative example based on general principles for similar compounds.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -7.0 | Electron-donating ability |
| LUMO Energy | ~ -1.5 | Electron-accepting ability |
Conformational Analysis and Energy Landscapes
The presence of the hydroxymethyl group in this compound allows for rotational freedom, leading to different conformers. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically done by systematically rotating the dihedral angles of interest and calculating the energy at each step.
For benzyl alcohols, the key dihedral angles describe the rotation of the -CH₂OH group relative to the benzene (B151609) ring. libretexts.org The conformational landscape of this compound will be influenced by steric hindrance and intramolecular interactions, particularly potential hydrogen bonds between the hydroxyl hydrogen and the ortho-fluorine atom. Studies on ortho-fluorinated benzyl alcohols have shown that such intramolecular interactions can significantly stabilize certain conformations. nih.govtheaic.org The presence of a chlorine atom at the 3-position and fluorine atoms at the 2, 4, and 5-positions will create a complex interplay of steric and electronic effects that define the energy landscape.
Intermolecular Interactions and Hydrogen Bonding Studies
The hydroxyl group of this compound enables it to participate in hydrogen bonding, acting as both a hydrogen bond donor (via the H of the OH group) and an acceptor (via the lone pairs on the oxygen). nih.govresearchgate.net The nature and strength of these hydrogen bonds are significantly influenced by the electronic effects of the halogen substituents.
The electron-withdrawing fluorine and chlorine atoms increase the acidity of the hydroxyl proton, making this compound a stronger hydrogen bond donor compared to unsubstituted benzyl alcohol. koreascience.kr However, the presence of an ortho-fluorine atom can lead to intramolecular hydrogen bonding, which can, in turn, modulate its intermolecular hydrogen-bonding capacity. nih.govtheaic.org Computational studies on fluorinated alcohols have shown that the interplay between these inductive and intramolecular effects is complex. nih.govtheaic.org Investigations into benzyl alcohol-water clusters have also demonstrated that substituents on the aromatic ring affect the binding energies and geometries of hydrogen-bonded complexes. For this compound, its ability to form intermolecular hydrogen bonds is a key determinant of its physical properties, such as boiling point and solubility.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzyl alcohol |
Reaction Mechanism Elucidation through Computational Transition State Search
A thorough review of available scientific literature reveals a lack of specific computational studies focused on the elucidation of reaction mechanisms and transition state searches for this compound. While computational chemistry is a powerful tool for understanding reaction pathways, including the identification of transition states and the calculation of activation energies, such detailed investigations for this particular compound are not present in the surveyed research.
Theoretical studies on similar fluorinated organic compounds often employ methods like Density Functional Theory (DFT) to model reaction coordinates and characterize the geometry and energy of transition state structures. beilstein-journals.orgnih.gov These computational approaches can provide valuable insights into whether a reaction proceeds through, for example, an SN1 or SN2 pathway, by analyzing the intermediates and transition states involved. beilstein-journals.orgnih.gov
For fluorinated benzyl alcohols, research has indicated that the position and number of fluorine atoms can significantly influence the electronic properties and reactivity of the molecule. researchgate.net Computational analyses in these cases have focused on aspects such as hydrogen-bond donating capacity, which can be a factor in reaction mechanisms. researchgate.net
Without specific studies on this compound, any discussion of its reaction mechanisms from a computational standpoint would be speculative. The generation of detailed research findings and data tables, as requested, is contingent on the existence of such dedicated research, which is currently not found in the public domain.
Future Research Directions and Translational Perspectives
Development of Enantioselective Synthetic Routes to Chiral Derivatives
The benzyl (B1604629) alcohol moiety in 3-Chloro-2,4,5-trifluorobenzyl alcohol presents a key site for the introduction of chirality. The development of enantioselective synthetic methods to produce chiral derivatives is a significant area of future research. Access to enantiomerically pure alcohols and their subsequent derivatives is of paramount importance in the pharmaceutical and agrochemical industries, where stereochemistry often dictates biological activity.
Future investigations would likely focus on asymmetric reduction of the corresponding aldehyde, 3-chloro-2,4,5-trifluorobenzaldehyde. This can be achieved using a variety of chiral catalysts and reagents.
Key Research Thrusts:
Asymmetric Transfer Hydrogenation: Employing chiral ruthenium or rhodium complexes with ligands such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) as catalysts.
Enzyme-Catalyzed Reduction: Utilizing alcohol dehydrogenases (ADHs) from various microbial sources, which offer high enantioselectivity under mild reaction conditions.
Chiral Borane Reagents: The use of stoichiometric chiral reducing agents like the Corey-Bakshi-Shibata (CBS) catalyst (proline-derived oxazaborolidine) could provide a reliable route to the chiral alcohol.
The successful development of these enantioselective routes would provide access to valuable chiral building blocks, which can then be used in the synthesis of complex, stereochemically defined molecules.
Exploration of Novel Catalytic Systems for Efficient Transformations
The transformation of the hydroxyl group and the manipulation of the C-Cl and C-F bonds in this compound require the development of novel and efficient catalytic systems. The high bond strength of C-F bonds and the distinct reactivity of the C-Cl bond necessitate selective and powerful catalytic methods.
Potential Catalytic Approaches:
| Transformation Type | Potential Catalytic System | Target Reaction |
| Deoxyfluorination | PyFluor, XtalFluor-E | Conversion of the alcohol to the corresponding benzyl fluoride (B91410). rsc.org |
| Cross-Coupling Reactions | Palladium or Nickel-based catalysts with specialized ligands (e.g., SPhos, XPhos) | Selective activation of the C-Cl bond for Suzuki, Buchwald-Hartwig, or Sonogashira coupling. |
| C-H Activation/Functionalization | Rhodium(III) or Iridium(I) catalysts | Directed functionalization of the C-H bond ortho to the benzyl alcohol group. |
| Reductive Defluorination | Transition-metal-free systems, such as silylium (B1239981) ions or frustrated Lewis pairs | Selective C-F bond cleavage to introduce new functional groups. |
Research in this area will focus on catalyst design to achieve high selectivity, particularly in distinguishing between the C-Cl and C-F bonds, and in controlling the position of C-H functionalization. The unique electronic environment created by the multiple halogen substituents presents a challenging but rewarding landscape for catalyst development. rsc.orgrsc.org
Design of Next-Generation Polyhalogenated Aromatic Building Blocks
This compound itself is a foundational building block. However, its true potential lies in its conversion into a diverse array of second-generation polyhalogenated aromatic synthons. These new building blocks would offer tailored reactivity for constructing complex molecular architectures. nih.govminakem.com
Examples of Next-Generation Building Blocks Derived from this compound:
(3-Chloro-2,4,5-trifluorobenzyl)amine: Synthesized via amination of the alcohol or reductive amination of the corresponding aldehyde. This introduces a key nitrogen-containing functional group.
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene: Created by brominating the alcohol, this derivative is a potent electrophile for introducing the polyhalogenated phenyl ring into various molecules.
3-Chloro-2,4,5-trifluorophenylacetic acid: Accessible through oxidation of the alcohol followed by homologation (e.g., via the Arndt-Eistert synthesis). This provides a carboxylic acid handle for further derivatization, such as in peptide synthesis or for coordination to metal centers.
The strategic, sequential functionalization of these building blocks will enable the synthesis of previously inaccessible chemical structures, particularly for applications in medicinal chemistry and materials science. semiconductor-digest.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of polyhalogenated compounds can often involve hazardous reagents and intermediates, as well as highly exothermic reactions. Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. acs.org
Advantages of Flow Chemistry for this compound Chemistry:
Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling energetic intermediates or exothermic reactions.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved yields and selectivity.
Telescoped Reactions: Multi-step synthetic sequences can be performed continuously without the need for isolation and purification of intermediates, saving time and resources.
Automation: Integration with automated platforms allows for high-throughput screening of reaction conditions and the rapid generation of derivative libraries for biological or material screening.
Future research will likely involve developing flow-based protocols for the nitration, halogenation, and cross-coupling reactions of this compound and its derivatives. This will accelerate the discovery of new functional molecules.
Contribution to Chemical Space Expansion for Material Science and Advanced Functional Molecules
The concept of "chemical space" encompasses all possible molecules and their properties. nih.govyoutube.comyoutube.com Polyhalogenated aromatic compounds like this compound are crucial for expanding the boundaries of explored chemical space, particularly in regions relevant to materials science and the development of advanced functional molecules. nih.gov
Impact on Material Science and Functional Molecules:
Liquid Crystals: The rigid, polarizable core of the polyhalogenated phenyl ring can be incorporated into mesogenic structures, with the potential to create new liquid crystal phases with unique dielectric and optical properties.
Organic Electronics: As a building block for larger polycyclic aromatic hydrocarbons (PAHs), derivatives of this compound could be used to synthesize novel organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). semiconductor-digest.comnih.gov The fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron-transporting materials.
Advanced Polymers: Incorporation of this monomer into polymer backbones can lead to materials with enhanced thermal stability, flame retardancy, and specific optical properties.
The unique substitution pattern of this compound provides a starting point for creating molecules with novel three-dimensional shapes and electronic profiles, thereby populating underexplored areas of chemical space with functional and potentially high-value molecules. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 3-Chloro-2,4,5-trifluorobenzyl alcohol with high purity?
- Methodological Answer : Synthesis typically involves sequential halogenation and fluorination of benzyl alcohol derivatives. For example:
Chlorination : Introduce chlorine at position 3 via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .
Fluorination : Fluorine atoms at positions 2, 4, and 5 can be introduced via Balz-Schiemann reaction (using diazonium salts and HF) or halogen-exchange reactions (e.g., Cl → F with KF in polar aprotic solvents) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC to achieve >95% purity. Monitor purity via ¹⁹F NMR or GC-MS .
- Key Data :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Purity Threshold | >95.0% (HPLC/GC) | |
| Common Byproducts | Partially halogenated isomers |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
-
Spectroscopy :
-
¹H/¹³C NMR : Identify aromatic proton environments and confirm hydroxyl (-CH₂OH) presence.
-
¹⁹F NMR : Resolve distinct fluorine signals for 2-, 4-, and 5-positions (δ ~ -110 to -130 ppm) .
-
Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS to quantify impurities.
-
Elemental Analysis : Verify C, H, Cl, and F content (±0.4% theoretical) .
- Common Pitfalls :
-
Overlapping NMR signals due to similar substituents; use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How do the electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms (especially at positions 2 and 4) increase the electrophilicity of the benzyl carbon, enhancing SN2 reactivity. Chlorine at position 3 further stabilizes transition states via inductive effects .
- Experimental Design :
Kinetic Studies : Compare reaction rates with analogs (e.g., 3-Bromo-2,4,5-trifluoro derivatives) in SN2 reactions (e.g., with NaCN in DMF).
Computational Modeling : Use DFT calculations (e.g., Gaussian) to map charge distribution and activation energies .
- Data Contradiction Analysis :
Conflicting reports on regioselectivity may arise from solvent effects (polar vs. non-polar). Re-evaluate under standardized conditions (e.g., DMSO at 25°C) .
Q. What strategies can resolve contradictions in reported spectroscopic data for halogenated benzyl alcohols?
- Methodological Answer :
-
Cross-Validation : Compare data with NIST-standardized spectra (e.g., IR, NMR) and reference compounds .
-
Isotopic Labeling : Synthesize deuterated analogs (e.g., -CD₂OH) to simplify ¹H NMR interpretation .
-
Collaborative Studies : Replicate experiments in independent labs using identical protocols (e.g., solvent, temperature) .
Comparative Reactivity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
